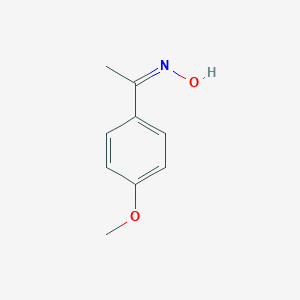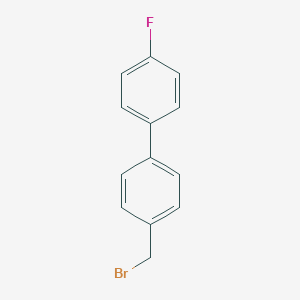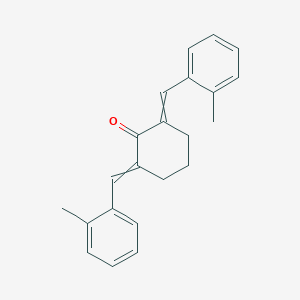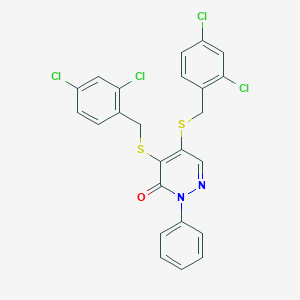
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone, commonly known as BDP, is a synthetic compound that has been extensively studied for its potential applications in various fields of scientific research. This compound belongs to the class of pyridazinones and has been shown to possess a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BDP is not fully understood. However, it has been suggested that BDP may exert its biological effects by inhibiting the activity of certain enzymes and receptors. For example, BDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. In addition, BDP has been shown to bind to the GABA-A receptor, a receptor that is involved in the regulation of neuronal activity.
Efectos Bioquímicos Y Fisiológicos
BDP has been shown to possess a wide range of biochemical and physiological effects. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BDP in lab experiments is its potent biological activity. BDP has been shown to possess a wide range of biochemical and physiological effects, making it a useful tool for studying various biological processes. In addition, BDP is relatively easy to synthesize, and its purity can be increased by recrystallization.
One of the limitations of using BDP in lab experiments is its potential toxicity. BDP has been shown to possess cytotoxic activity, and care should be taken when handling this compound. In addition, the mechanism of action of BDP is not fully understood, which may limit its usefulness in certain types of experiments.
Direcciones Futuras
There are several future directions for the study of BDP. One potential direction is the development of BDP as a therapeutic agent for the treatment of Alzheimer's disease. Another potential direction is the study of BDP's mechanism of action, which may help to elucidate its biological effects. Furthermore, the synthesis of analogs of BDP may lead to the development of compounds with improved biological activity and reduced toxicity.
Métodos De Síntesis
The synthesis of BDP is a complex process that involves several steps. The first step involves the reaction of 2,4-dichlorobenzyl chloride with thiourea in the presence of sodium hydroxide to yield 2,4-dichlorobenzylthiourea. The second step involves the reaction of 2,4-dichlorobenzylthiourea with 2-phenyl-3(2H)-pyridazinone in the presence of potassium hydroxide to yield BDP. The overall yield of BDP is around 40-50%, and the purity of the compound can be increased by recrystallization.
Aplicaciones Científicas De Investigación
BDP has been extensively studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, BDP has been shown to possess potent antifungal and antibacterial activity. In addition, BDP has also been shown to possess antitumor activity and has been suggested as a potential chemotherapeutic agent. BDP has also been studied for its potential applications in the field of neuroscience, where it has been shown to possess neuroprotective and analgesic properties. Furthermore, BDP has been suggested as a potential therapeutic agent for the treatment of Alzheimer's disease.
Propiedades
Número CAS |
5589-93-5 |
|---|---|
Nombre del producto |
4,5-Bis((2,4-dichlorobenzyl)thio)-2-phenyl-3(2H)-pyridazinone |
Fórmula molecular |
C24H16Cl4N2OS2 |
Peso molecular |
554.3 g/mol |
Nombre IUPAC |
4,5-bis[(2,4-dichlorophenyl)methylsulfanyl]-2-phenylpyridazin-3-one |
InChI |
InChI=1S/C24H16Cl4N2OS2/c25-17-8-6-15(20(27)10-17)13-32-22-12-29-30(19-4-2-1-3-5-19)24(31)23(22)33-14-16-7-9-18(26)11-21(16)28/h1-12H,13-14H2 |
Clave InChI |
OOZZPGKTPMETDR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)SCC3=C(C=C(C=C3)Cl)Cl)SCC4=C(C=C(C=C4)Cl)Cl |
Otros números CAS |
5589-93-5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



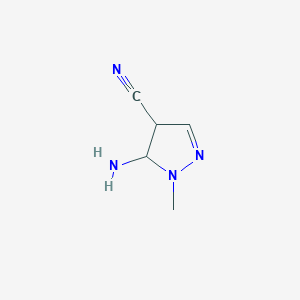
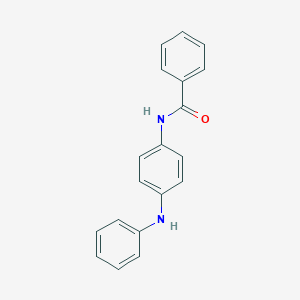
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
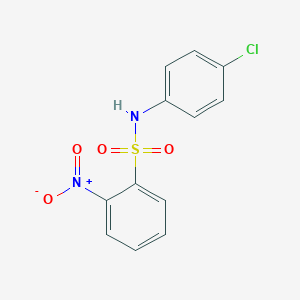

![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
![2-[(2-Thienylmethylene)amino]phenol](/img/structure/B185637.png)
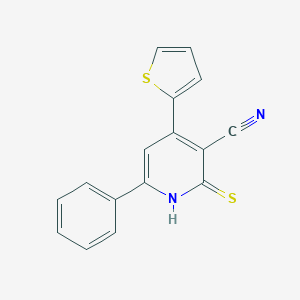
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)
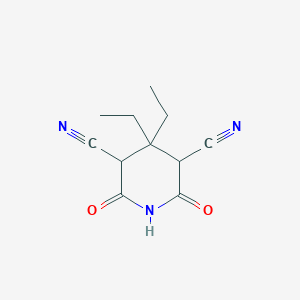
![7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile](/img/structure/B185648.png)
